molecular formula C37H67NO13 B1671065 Erythromycin CAS No. 114-07-8

Erythromycin

Cat. No. B1671065
CAS RN: 114-07-8
M. Wt: 733.9 g/mol
InChI Key: ULGZDMOVFRHVEP-RWJQBGPGSA-N
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Description

Erythromycin is a macrolide antibiotic that inhibits the synthesis of vital proteins in susceptible bacteria, making it bacteriostatic . It is used to treat or prevent many different types of infections caused by bacteria .


Synthesis Analysis

Erythromycin is synthesized by the soil bacterium Saccharopolyspora erythraea . The addition of ammonium sulfate during the late stage of fermentation results in an augmented intracellular amino acid metabolism pool, guaranteeing an ample supply of precursors for organic acids and coenzyme A-related compounds . This facilitates cellular maintenance and erythromycin biosynthesis .


Molecular Structure Analysis

Erythromycin has a molecular formula of C37H67NO13 . It consists of a mixture of compounds in which erythromycin A, which has a 14-member lactone ring, is the active macrolide component .


Chemical Reactions Analysis

Erythromycin is thermally more stable than the tablets and the values of activation energy indicate a considerable thermal stability of active substance . The decrease in stability was attributed to the presence of excipients .

Scientific Research Applications

1. Prokinetic Agent in Gastrointestinal Disorders

Erythromycin has emerged as a potential gastrointestinal prokinetic agent. Its utility in this area was discovered following observations of its gastrointestinal side effects. Research has shown that it can increase gastrointestinal motility and stimulate the motilin receptor, which is crucial in managing conditions like diabetic gastroparesis and intestinal pseudo-obstruction. This has led to the development of 'motilides' - compounds derived from erythromycin with pronounced prokinetic action but minimal antibacterial properties, offering a new class of gastrointestinal agents (Weber, Richards, & McCallum, 1993); (Catnach & Fairclough, 1992).

2. Pediatric Applications

In children and infants, erythromycin's prokinetic effects have been investigated for various gastrointestinal disorders. It has been found beneficial in promoting tolerance of enteral feeds and enhancing gastrointestinal motility, particularly in infants with prematurity-related dysmotility and children recovering from abdominal surgery (Curry, Lander, & Stringer, 2001); (Curry, Lander, & Stringer, 2001).

3. Impact on Microorganisms and Ecosystems

Erythromycin's environmental impact, particularly its effects on various aquatic organisms, has been a subject of study. Investigations into how erythromycin influences the growth and antioxidant systems of organisms like Microcystis flos-aquae and Chlamydomonas reinhardtii have provided insights into the broader ecological implications of antibiotic use (Wan, Guo, Peng, & Wen, 2015); (Sendra et al., 2018).

4. Therapeutic Potential in Other Conditions

Research has explored erythromycin's potential in treating conditions beyond bacterial infections. For example, its effects on influenza virus-induced lung injury in mice suggest it might have therapeutic value in acute inflammatory disorders due to its ability to suppress overproduction of inflammatory molecules (Sato et al., 1998)

Safety And Hazards

Erythromycin should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is toxic and contains a pharmaceutically active ingredient . It is not suitable for everyone and can cause unwanted or dangerous effects when used with certain medicines .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
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InChI Key

ULGZDMOVFRHVEP-RWJQBGPGSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
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Molecular Formula

C37H67NO13
Source PubChem
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DSSTOX Substance ID

DTXSID4022991
Record name Erythromycin
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Molecular Weight

733.9 g/mol
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Physical Description

Solid
Record name Erythromycin
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Solubility

Soluble in water at 2mg/ml, WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/, WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate, Very soluble in acetone, ethyl ether, ethanol, chloroform, Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate, Solubility in water: approx 2 mg/ML, 4.59e-01 g/L
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Mechanism of Action

In order to replicate, bacteria require a specific process of protein synthesis, enabled by ribosomal proteins. Erythromycin acts by inhibition of protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms. It stops bacterial protein synthesis by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit. This results in the control of various bacterial infections. The strong affinity of macrolides, including erythromycin, for bacterial ribosomes, supports their broad‐spectrum antibacterial activities., Macrolide antibiotics are bacteriostatic agents that inhibit protein synthesis by binding reversibly to 50S ribosomal subunits of sensitive microorganisms, at or very near the site that binds chloramphenicol. Erythromycin does not inhibit peptide bond formation per se, but rather inhibits the translocation step wherein a newly synthesized peptidyl tRNA molecule moves from the acceptor site on the ribosome to the peptidyl donor site. Gram-positive bacteria accumulate about 100 times more erythromycin than do gram-negative bacteria. Cells are considerably more permeable to the un-ionized form of the drug, which probably explains the increased antimicrobial activity at alkaline pH., ... /Erythromycin/ inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin and reduces the concn of free fatty acids in sebum ... The reduction in free fatty acids in sebum may be an indirect result of the inhibition of lipase-producing organisms which convert triglycerides into free fatty acids or may be a direct result of interference with lipase production in these organisms. /In acne treatment regimens/, Although stromal-derived factor-1 (SDF-1) via its cognate receptor CXCR4 is assumed to play a critical role in migration of endothelial cells during new vessel formation after tissue injury, CXCR4 expression on endothelial cells is strictly regulated. Erythromycin (EM), a 14-membered ring macrolide, has an anti-inflammatory effect that may account for its clinical benefit in the treatment of chronic inflammatory diseases. However, the effects of EM on endothelial cells and especially their expression of CXCR4 have not been fully evaluated. In this study, we demonstrated that EM markedly induced CXCR4 surface expression on microvascular endothelial cells in vitro and lung capillary endothelial cells in vivo. This ability to induce CXCR4 surface expression on endothelial cells was restricted to 14-membered ring macrolides and was not observed in other antibiotics including a 16-membered ring macrolide, josamycin. Furthermore, this EM-induced expression of CXCR4 on endothelial cells was functionally significant as demonstrated by chemotaxis assays in vitro. These findings suggest that EM-induced CXCR4 surface expression on endothelial cells may promote migration of CXCR4-expressing endothelial cells into sites of tissue injury, which may be associated with the known anti-inflammatory activity of this macrolide.
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Product Name

Erythromycin

Color/Form

Hydrated crystals from water, Crystals from water, White or slightly yellow crystals or powder

CAS RN

114-07-8, 82343-12-2, 215031-94-0, 7540-22-9
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Record name N-Methylerythromycin A
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Melting Point

133-135, 191 °C, After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids, MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/, Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin
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Erythromycin
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Reactant of Route 6
Erythromycin

Citations

For This Compound
458,000
Citations
H Seppälä, A Nissinen, H Järvinen… - … England Journal of …, 1992 - Mass Medical Soc
Background. The use of erythromycin in Finland nearly tripled from 1979 to 1989. In 1988, we observed an unusually high frequency of resistance to erythromycin in group A …
Number of citations: 488 www.nejm.org
B Weisblum - Antimicrobial agents and chemotherapy, 1995 - Am Soc Microbiol
… (60), and lactone ring cleavage by erythromycin esterase (2, 83), … Reviews of erythromycin resistance that relate to material covered … for the mechanism of action of erythromycin (134). …
Number of citations: 366 journals.asm.org
B Weisblum - Antimicrobial agents and chemotherapy, 1995 - Am Soc Microbiol
… Appreciation of the inducibility of erythromycin resistance … during susceptibility testing of erythromycin-resistant clinical … notion of erythromycin-inducible resistance toward erythromycin, …
Number of citations: 323 journals.asm.org
SM Catnach, PD Fairclough - Gut, 1992 - gut.bmj.com
… erythromycin,' recent studies suggest that this is an … erythromycin and 51% of subjects given oral erythromycin I 5 g for … In a study of 10 subjects given 800 mg erythromycin lactobionate …
Number of citations: 156 gut.bmj.com
RS Griffith, HR Black - Medical Clinics of North America, 1970 - Elsevier
… The complete formula for erythromycin and its derivatives is shown in Figure 1. The generic … erythromycin lauryl sulfate, was changed to erythromycin estolate by the DSP Erythromycin …
Number of citations: 66 www.sciencedirect.com
LP Garrod - British Medical Journal, 1957 - ncbi.nlm.nih.gov
… The discovery of erythromycin in 1952 must unquestionably … can also become resistant to erythromycin itself, and where it … suggested that the use of erythromycin be restricted to really …
Number of citations: 191 www.ncbi.nlm.nih.gov
TH Haight, M Finland - New England Journal of Medicine, 1952 - Mass Medical Soc
ERYTHROMYCIN is a new antibiotic produced by an organism that was originally isolated from a soil sample collected on the island of Panay in the Philippines and identified on the …
Number of citations: 120 www.nejm.org
JA WASHINGTON II, WR Wilson - Mayo Clinic Proceedings, 1985 - Elsevier
Erythromycin is a macrolide that acts by inhibiting the translocation reaction during protein synthesis. Erythromycin is … Erythromycin is active against most gram-positive bacteria; some …
Number of citations: 185 www.sciencedirect.com
S Alvarez-Elcoro, MJ Enzler - Mayo Clinic Proceedings, 1999 - Elsevier
… In addition to erythromycin, macrolides now available in the United States include … than erythromycin, and they have a broader antimicrobial spectrum than erythromycin against …
Number of citations: 344 www.sciencedirect.com
GW Amsden - Clinical therapeutics, 1996 - Elsevier
… Erythromycin and azithromycin are also effective for … erythromycin, clarithromycin and azithromycin offer improved tolerability. Clarithromycin, however, is more similar to erythromycin in …
Number of citations: 169 www.sciencedirect.com

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